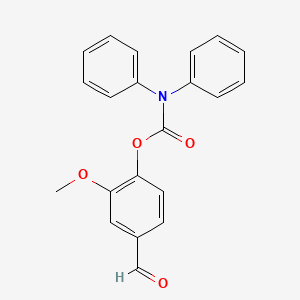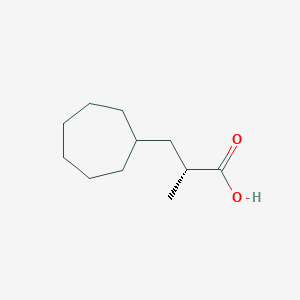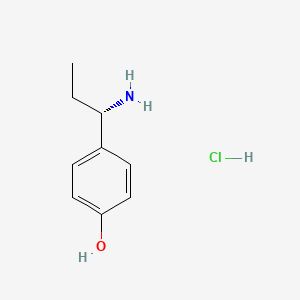![molecular formula C10H11Cl2NO5S B2670466 Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 338405-94-0](/img/structure/B2670466.png)
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a chemical compound with the molecular formula C11H12Cl2NO5S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes dichloro and dimethylamino sulfonyl groups attached to a benzenecarboxylate core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves multiple steps. One common method includes the chlorination of a suitable benzenecarboxylate precursor, followed by the introduction of the dimethylamino sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures is essential to meet the demands of pharmaceutical and research applications.
化学反応の分析
Types of Reactions
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenecarboxylates, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its interaction with specific molecular targets. The presence of the dichloro and dimethylamino sulfonyl groups allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3,5-dichloro-2-hydroxybenzenecarboxylate
- Methyl 3,5-dichloro-2-methoxybenzenecarboxylate
- Methyl 3,5-dichloro-2-nitrobenzenecarboxylate
Uniqueness
Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is unique due to the presence of the dimethylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
methyl 3,5-dichloro-2-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO5S/c1-13(2)19(15,16)18-9-7(10(14)17-3)4-6(11)5-8(9)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCABBWKFSGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)



![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)


![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2670400.png)
![2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B2670401.png)
![N'-(3-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2670404.png)
![2-HYDROXY-N-[5-(HYDROXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]ACETAMIDE](/img/structure/B2670405.png)
![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)
